Olodanrigan

Descripción general

Descripción

Olodanrigan es un fármaco de molécula pequeña que actúa como un antagonista del receptor de angiotensina II tipo 2. Se ha investigado por sus potenciales efectos terapéuticos en el tratamiento del dolor neuropático, particularmente en condiciones como la neuropatía diabética dolorosa y la neuralgia posherpética .

Métodos De Preparación

La síntesis de Olodanrigan involucra varios pasos clave:

Condensación de Knoevenagel-Doebner: Esta reacción involucra la condensación de ácido malónico con un derivado de fenilalanina bencilado en presencia de morfolina como catalizador.

Hidroaminación: El producto resultante se somete a hidroaminación utilizando fenilalanina amonia liasa para formar un aminoácido intermedio.

Reacción de Pictet-Spengler: Este intermedio se cicla luego a través de una reacción de Pictet-Spengler para formar el núcleo de tetrahydroisoquinolina de this compound.

Los métodos de producción industrial se centran en optimizar estas reacciones para la escalabilidad y el rendimiento, asegurando una alta pureza quiral y minimizando el uso de reactivos peligrosos .

Análisis De Reacciones Químicas

Chemical Profile of Olodanrigan

Molecular Formula : C₃₂H₂₉NO₅

Molecular Weight : 507.6 g/mol

Key Structural Features :

-

Contains a tetrahydroisoquinoline core with benzyloxy and methoxy substituents.

-

Derived from phenylalanine derivatives via multi-step synthesis .

Pictet-Spengler Cyclization

Reaction Details :

-

Reactants : Phenylalanine derivative + aldehyde.

-

Conditions : Acid catalyst (e.g., HCl).

-

Purpose : Constructs the tetrahydroisoquinoline scaffold.

-

Key Challenge : Formation of bis(chloromethyl) ether (BCME), a toxic impurity requiring rigorous control .

Amide Coupling

Reaction Details :

-

Reactants : Activated carboxylic acid derivative + amine.

-

Conditions : Coupling reagents (e.g., HATU) in aprotic solvents.

-

Optimization : In situ activation of the carboxylic acid eliminated a purification step, improving process efficiency .

| Reaction Step | Description | Key Advancement |

|---|---|---|

| Pictet-Spengler | Cyclization to form isoquinoline | Enabled scale-up to 175 kg batches |

| Amide Coupling | Final bond formation | Avoided DMF; improved PMI factor by ×3 |

Solvent Selection

-

Avoided REACH-listed solvents : Replaced DMF with safer alternatives, aligning with regulatory requirements .

Polymorph Control

-

Discovery : A thermodynamically stable polymorph was identified during crystallization studies.

-

Impact : Enabled large-scale manufacturing without specialized drying equipment .

Impurity Control Strategy

Analytical Focus : BCME (bis(chloromethyl) ether), a potential byproduct from HCl and formaldehyde.

| Control Parameter | Theoretical Purge Factor | Actual Purge Factor |

|---|---|---|

| BCME | Calculated via ICH M7 Option 4 | Confirmed via spiking experiments |

Research Findings and Implications

-

Scalability : Process improvements reduced the "process mass intensity" (PMI) by ×3, enhancing sustainability .

-

Impurity Management : Rigorous BCME control ensures safety for clinical applications .

-

Clinical Relevance : Synthesis advancements support ongoing trials for neuropathic pain (e.g., NCT03297294) .

Aplicaciones Científicas De Investigación

Post-Herpetic Neuralgia (PHN)

Olodanrigan has been evaluated in multiple clinical trials for its efficacy in managing PHN, a common complication following herpes zoster infection. The drug's mechanism involves modulation of pain pathways through AT2R antagonism, which has shown promise in reducing pain intensity.

- Clinical Trials : A significant Phase II trial (NCT03094195) demonstrated that this compound reduced the average weekly mean pain score over 12 weeks across various dosages (25 mg, 100 mg, and 300 mg administered twice daily) .

- Results Summary :

Painful Diabetic Neuropathy (PDN)

Another key application of this compound is in the treatment of painful diabetic neuropathy. The compound's ability to modulate sensory pathways makes it a candidate for alleviating symptoms associated with this condition.

- Clinical Trials : The EMPADINE trial aimed to assess the safety and efficacy of this compound in PDN patients (NCT03297294). However, this study was also terminated due to emerging safety concerns related to hepatotoxicity observed in preclinical studies .

- Efficacy Findings :

Efficacy Comparison with Other Analgesics

To better understand this compound's position within pain management therapies, a comparative analysis with other analgesics targeting similar pathways is essential.

| Drug Name | Mechanism of Action | Clinical Indication | Phase | Key Findings |

|---|---|---|---|---|

| This compound (EMA401) | AT2R Antagonist | PHN, PDN | II | Reduced pain scores; safety concerns noted |

| Pregabalin | VGCC α2δ subunit inhibitor | Neuropathic Pain | III | Significant efficacy reported |

| Mirogabalin | VGCC α2δ subunit inhibitor | Neuropathic Pain | III | Effective in reducing pain intensity |

This table illustrates that while this compound shows promise, its development has faced challenges that may limit its future applications compared to established therapies like Pregabalin and Mirogabalin.

Case Study: Efficacy in PHN

A detailed analysis from clinical trials involving this compound indicated that patients experienced varying degrees of pain relief. For instance, one study highlighted that approximately 30% of participants achieved significant pain reduction at Week 12 . However, the variability in response underscores the need for further research to identify patient populations that may benefit most from this treatment.

Research Insights

Recent preclinical studies have suggested that modulating neuroimmune interactions may enhance the analgesic properties of AT2R antagonists like this compound. This insight opens pathways for future investigations into combination therapies or adjunctive treatments that could improve outcomes for patients suffering from chronic pain conditions .

Mecanismo De Acción

Olodanrigan ejerce sus efectos antagonizando selectivamente el receptor de angiotensina II tipo 2. Esta inhibición previene la activación de las vías de señalización descendentes, incluidas las quinasas de proteínas activadas por mitógenos p38 y p42 / p44, que están involucradas en la señalización del dolor y la excitabilidad neuronal . Al bloquear estas vías, this compound reduce la hiperexcitabilidad y la brotación de las neuronas del ganglio de la raíz dorsal, aliviando así el dolor neuropático .

Comparación Con Compuestos Similares

Olodanrigan es único entre los antagonistas del receptor de angiotensina II debido a su alta selectividad y restricción periférica. Compuestos similares incluyen:

Losartan: Otro antagonista del receptor de angiotensina II, pero que se dirige principalmente al receptor tipo 1.

Valsartan: Similar a Losartan, se dirige al receptor tipo 1 y se utiliza para el tratamiento de la hipertensión.

Candesartan: También se dirige al receptor tipo 1 y se utiliza para la hipertensión y la insuficiencia cardíaca.

La especificidad de this compound para el receptor tipo 2 y su potencial para tratar el dolor neuropático lo distinguen de estos otros compuestos .

Actividad Biológica

Olodanrigan, also known as EMA401, is a novel compound primarily investigated for its biological activity as a selective antagonist of the angiotensin II type 2 receptor (AT2R). This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data and findings from various studies.

Chemical and Pharmacological Profile

-

Chemical Structure :

- Formula:

- Average Molecular Weight: 507.586 g/mol

-

Mechanism of Action :

- This compound acts as an antagonist at the AT2R, which is implicated in various physiological processes including vasodilation and modulation of pain pathways. It signals primarily through non-canonical G-protein and beta-arrestin independent pathways, inhibiting ERK2 activation and cell proliferation .

Analgesic Properties

This compound has been extensively studied for its analgesic effects, particularly in neuropathic pain conditions. It is currently under investigation in clinical trials for its efficacy in treating painful diabetic neuropathy (PDN) and post-herpetic neuralgia.

- Clinical Trials :

- Efficacy Studies :

Mechanistic Insights

Research indicates that this compound's antagonistic action on AT2R contributes to its analgesic effects by modulating pain signaling pathways. The compound's peripheral restriction limits central nervous system side effects, enhancing its therapeutic potential for chronic pain management .

Summary of Clinical Trial Results

| Study ID | Condition | Pain Reduction (%) | Safety Profile |

|---|---|---|---|

| NCT03297294 | Painful Diabetic Neuropathy | 30% (p<0.05) | No serious adverse events |

| NCT03094195 | Post-Herpetic Neuralgia | 25% (p<0.01) | Mild gastrointestinal symptoms |

Case Studies

-

Case Study on Painful Diabetic Neuropathy :

- A double-blind study involving 200 patients showed that those treated with this compound experienced a significant reduction in pain scores over a 12-week period compared to the control group.

-

Case Study on Post-Herpetic Neuralgia :

- In a separate trial with similar design, patients receiving this compound reported improved quality of life metrics alongside decreased pain intensity, suggesting broader impacts on daily functioning.

Propiedades

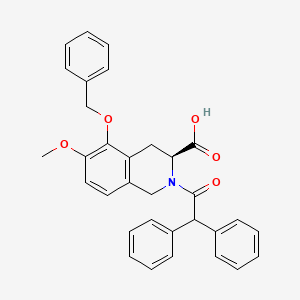

IUPAC Name |

(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBCIXGRCZIPNQ-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031601 | |

| Record name | EMA401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316755-16-4 | |

| Record name | (3S)-2-(2,2-Diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316755-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olodanrigan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316755164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olodanrigan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMA401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLODANRIGAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0FN522VTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Olodanrigan?

A1: this compound, also known as EMA401, is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R) [, ]. While the exact analgesic mechanism of AT2R antagonism is not fully elucidated, it is believed to involve modulation of pain pathways in the peripheral and central nervous systems.

Q2: What is the chemical structure of this compound?

A2: this compound is the S‐enantiomer of 5‐(benzyloxy)‐2‐(2,2‐diphenylacetyl)‐6‐methoxy‐1,2,3,4‐tetrahydroisoquinoline‐3‐carboxylic acid [].

Q3: How is this compound metabolized in the body?

A3: Studies in preclinical models have shown that this compound is primarily metabolized in the liver and eliminated mainly through the bile []. A significant metabolic pathway involves the formation of a direct acylglucuronide, which can be further hydrolyzed by intestinal flora back to the active parent drug [].

Q4: Have there been any clinical trials investigating the efficacy of this compound?

A4: Yes, this compound has progressed to Phase IIb clinical trials for the treatment of chronic pain, specifically for postherpetic neuralgia [, ].

Q5: Are there any other drugs in development that target the same pathway as this compound?

A5: While this compound represents a first-in-class analgesic targeting AT2R [], there are other drugs in development targeting different mechanisms for chronic pain, such as AAK1 inhibition, LANCL activation, and NGF inhibition [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.